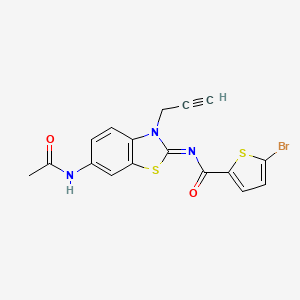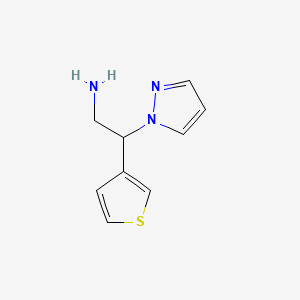
2-Pyrazol-1-yl-2-thiophen-3-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazol-1-yl-2-thiophen-3-ylethanamine, also known as PTY, is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.
Mécanisme D'action
The mechanism of action of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is not fully understood. However, it has been suggested that 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine can exert various biochemical and physiological effects in the body. For instance, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been found to enhance the activity of the antioxidant glutathione (GSH) in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is its broad range of pharmacological activities, which makes it a promising candidate for drug discovery. Moreover, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine. One of the areas of interest is the development of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the mechanism of action of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine and its potential applications in various diseases. Additionally, the use of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine involves the reaction of 2-aminothiophene and ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The reaction proceeds through a nucleophilic substitution mechanism to yield 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has also been found to possess antibacterial and antifungal properties. Moreover, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-pyrazol-1-yl-2-thiophen-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-6-9(8-2-5-13-7-8)12-4-1-3-11-12/h1-5,7,9H,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVJDCMYNBTPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

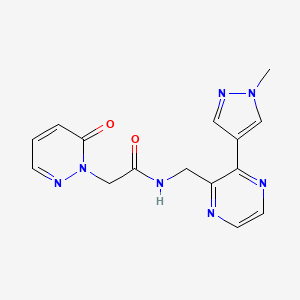
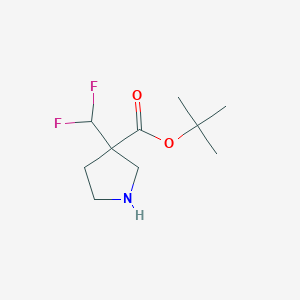
![N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2461573.png)
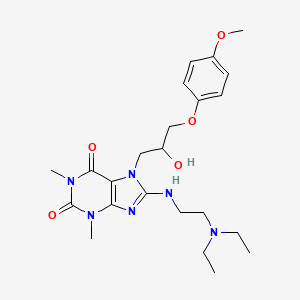
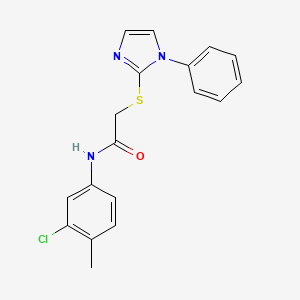
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2461578.png)
![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)
![Tert-butyl N-[[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2461582.png)
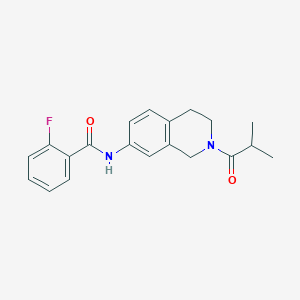
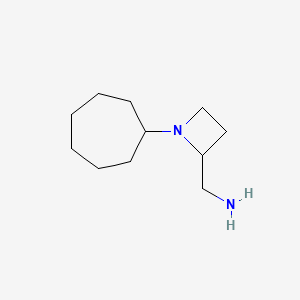
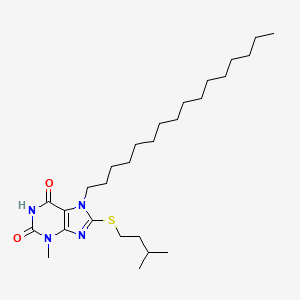
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2461588.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)
